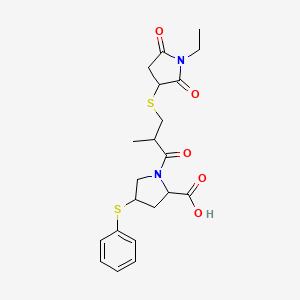
ZofenoprilatN-EthylSuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zofénoprilat N-EthylSuccinimide est un dérivé du Zofénoprilat, un métabolite actif du promédicament Zofénopril. Le Zofénoprilat est connu pour son activité inhibitrice puissante de l'enzyme de conversion de l'angiotensine (ECA), qui est utilisée dans le traitement de l'hypertension et de l'insuffisance cardiaque . Le composé Zofénoprilat N-EthylSuccinimide conserve la structure de base du Zofénoprilat mais comprend un groupement N-éthylsuccinimide, modifiant potentiellement ses propriétés pharmacocinétiques et pharmacodynamiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Zofénoprilat N-EthylSuccinimide implique généralement la dérivatisation du Zofénoprilat. Une méthode courante comprend la réaction du Zofénoprilat avec la N-éthylsuccinimide dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou l'acétonitrile, avec une base comme la triéthylamine pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle du Zofénoprilat N-EthylSuccinimide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des paramètres de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité de production du processus .
Analyse Des Réactions Chimiques
Types de réactions
Le Zofénoprilat N-EthylSuccinimide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol du Zofénoprilat peut être oxydé pour former des disulfures.
Réduction : Les liaisons disulfures peuvent être réduites en groupes thiols à l'aide d'agents réducteurs comme le dithiothréitol.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupement succinimide.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants doux.
Réduction : Dithiothréitol ou autres agents réducteurs à base de thiol.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés
Oxydation : Dérivés disulfures du Zofénoprilat N-EthylSuccinimide.
Réduction : Régénération de la forme thiol du Zofénoprilat N-EthylSuccinimide.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le Zofénoprilat N-EthylSuccinimide a diverses applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ECA et la chimie thiol-disulfure.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant l'ECA.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'ECA avec des propriétés pharmacocinétiques améliorées.
Mécanisme d'action
Le Zofénoprilat N-EthylSuccinimide exerce ses effets principalement par l'inhibition de l'ECA. Cette enzyme convertit l'angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l'ECA, le Zofénoprilat N-EthylSuccinimide réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. Le composé présente également des propriétés antioxydantes qui contribuent à ses effets cardioprotecteurs .
Applications De Recherche Scientifique
ZofenoprilatN-EthylSuccinimide has diverse applications in scientific research:
Chemistry: Used as a model compound to study ACE inhibition and thiol-disulfide chemistry.
Biology: Investigated for its effects on cellular signaling pathways involving ACE.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new ACE inhibitors with improved pharmacokinetic properties.
Mécanisme D'action
ZofenoprilatN-EthylSuccinimide exerts its effects primarily through the inhibition of ACE. This enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Zofénoprilat : Le composé parent, connu pour son activité inhibitrice puissante de l'ECA.
Captopril : Un autre inhibiteur de l'ECA avec un groupe thiol similaire, mais des propriétés pharmacocinétiques différentes.
Énalaprilate : Un inhibiteur de l'ECA non thiol avec un mécanisme d'action différent.
Unicité
Le Zofénoprilat N-EthylSuccinimide est unique en raison de son groupement N-éthylsuccinimide, qui peut améliorer sa stabilité et sa biodisponibilité par rapport au Zofénoprilat. Cette modification pourrait potentiellement conduire à des résultats thérapeutiques améliorés dans le traitement de l'hypertension et de l'insuffisance cardiaque .
Propriétés
Formule moléculaire |
C21H26N2O5S2 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28) |
Clé InChI |
LBNKOWANPJZWMF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
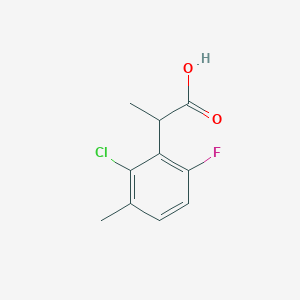
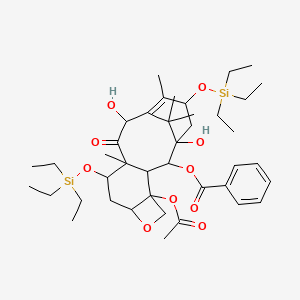

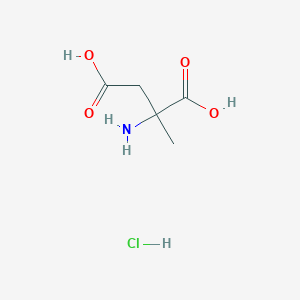
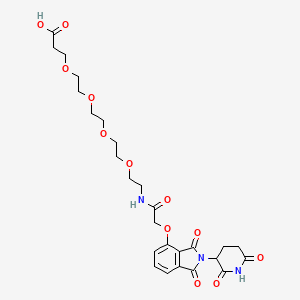
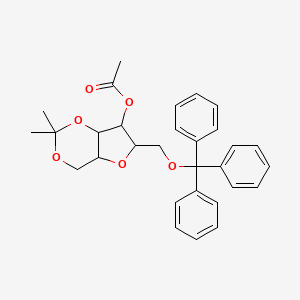
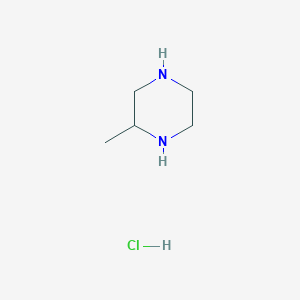

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)


![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
